molecular formula C16H13BrN2O2 B4323527 5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE

5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4323527
M. Wt: 345.19 g/mol
InChI Key: CYUXYPOKWLZLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, often employing green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(1H-pyrrol-1-yl)pyrimidine
  • 4-(1H-pyrrol-1-yl)benzohydrazide
  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide

Uniqueness

5-BROMO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a bromine atom, pyrrole ring, benzyl group, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

5-bromo-N-[(4-pyrrol-1-ylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-15-8-7-14(21-15)16(20)18-11-12-3-5-13(6-4-12)19-9-1-2-10-19/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUXYPOKWLZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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